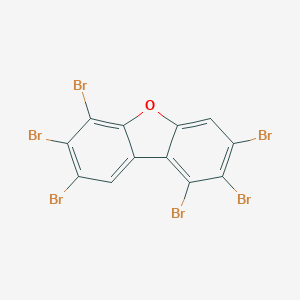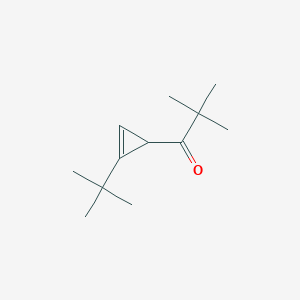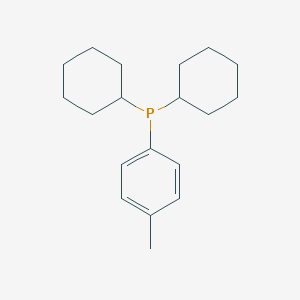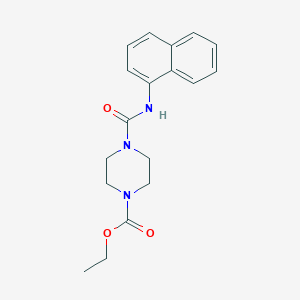
1-Piperazinecarboxylic acid, 4-(1-naphthylcarbamoyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazinecarboxylic acid, 4-(1-naphthylcarbamoyl)-, ethyl ester, commonly known as PACE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PACE is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.47 g/mol.
作用機序
The mechanism of action of PACE is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the suppression of the nuclear factor-kappa B (NF-κB) pathway. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
生化学的および生理学的効果
Studies have shown that PACE exhibits anti-inflammatory and analgesic effects by reducing the production of prostaglandins and inhibiting the NF-κB pathway. PACE has also been found to exhibit antitumor properties by inducing apoptosis and inhibiting cell proliferation. In addition, PACE has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
The advantages of using PACE in lab experiments include its low toxicity, high solubility in organic solvents, and ease of synthesis. However, the limitations of using PACE include its high cost and limited availability.
将来の方向性
There are several future directions for the research and development of PACE. One potential direction is the optimization of the synthesis method to improve the yield and reduce the cost of production. Another direction is the exploration of the potential applications of PACE in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, the development of PACE derivatives with improved pharmacological properties is another area of future research.
合成法
PACE can be synthesized using a multistep reaction process that involves the reaction of 1-naphthylamine with ethyl chloroformate to form 1-naphthyl carbamate. This is followed by the reaction of the 1-naphthyl carbamate with piperazine to form 1-piperazinecarboxylic acid, 4-(1-naphthylcarbamoyl)-, which is then esterified with ethanol to form PACE.
科学的研究の応用
PACE has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. PACE has been found to exhibit anti-inflammatory, analgesic, and antitumor properties, making it a potential candidate for the development of novel drugs. PACE has also been used in the synthesis of various organic compounds such as β-lactams and quinolones.
特性
CAS番号 |
101976-06-1 |
|---|---|
製品名 |
1-Piperazinecarboxylic acid, 4-(1-naphthylcarbamoyl)-, ethyl ester |
分子式 |
C18H21N3O3 |
分子量 |
327.4 g/mol |
IUPAC名 |
ethyl 4-(naphthalen-1-ylcarbamoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H21N3O3/c1-2-24-18(23)21-12-10-20(11-13-21)17(22)19-16-9-5-7-14-6-3-4-8-15(14)16/h3-9H,2,10-13H2,1H3,(H,19,22) |
InChIキー |
ZMPLXBACRCPNKB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2=CC=CC3=CC=CC=C32 |
正規SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2=CC=CC3=CC=CC=C32 |
その他のCAS番号 |
101976-06-1 |
溶解性 |
49.1 [ug/mL] |
同義語 |
1-Carboethoxy-4-(1-naphthylcarbamyl)piperazine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



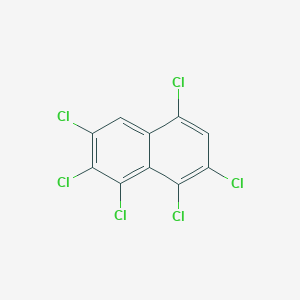
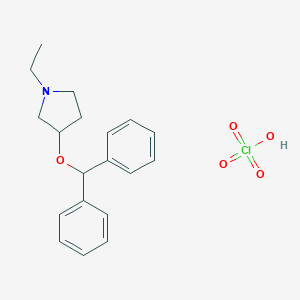
![Benz[a]anthracene-7,12-dicarboxaldehyde](/img/structure/B8740.png)


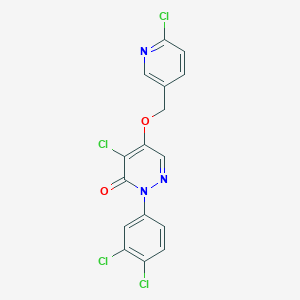

![(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime](/img/structure/B8759.png)
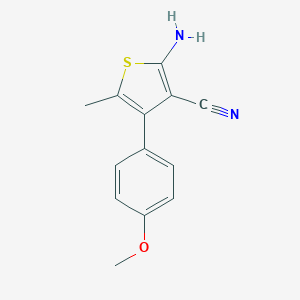
![Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate](/img/structure/B8761.png)
